3-Cyanopyridine
Overview
Description
3-Cyanopyridine, also known as pyridine-3-carbonitrile, is an organic compound with the molecular formula C6H4N2. It consists of a pyridine ring with a nitrile group attached to the third position. This compound is a colorless solid and is known for its significant role as a precursor to various pharmaceuticals, including vitamin B3 (niacin) and nicotinamide .
Mechanism of Action
Target of Action
The primary target of 3-Cyanopyridine is Survivin , a protein that inhibits apoptosis and promotes cell proliferation . Overexpression of Survivin in tumor cells leads to increased resistance to chemotherapeutic agents and cancer aggressiveness .
Mode of Action
This compound interacts with Survivin, leading to a reduction in its expression through proteasome-dependent degradation . This interaction also results in a decrease in the expression of some other inhibitor of apoptosis proteins (IAP) family proteins: Livin, XIAP, and C-IAP1 .
Biochemical Pathways
This compound affects the biochemical pathways related to apoptosis and cell proliferation. By reducing the expression of Survivin and other IAP family proteins, this compound promotes apoptosis and inhibits cell proliferation . Furthermore, it has been found that this compound can induce cell cycle arrest at the G2/M phase .
Result of Action
The action of this compound results in molecular and cellular effects that include the induction of apoptosis and cell cycle arrest . Specifically, it leads to a marked increase in early and late apoptotic cells, as well as an increase in the percentage of necrosis .
Biochemical Analysis
Biochemical Properties
3-Cyanopyridine plays a significant role in biochemical reactions. It is a precursor to the vitamin niacin . The nitrilase-catalyzed hydrolysis of this compound by means of immobilized Rhodococcus rhodochrous J1 strains leads in quantitative yield to nicotinamide (vitamin B3) . This enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. For instance, it has been found that substituted cyanopyridines, including this compound, have antihypertensive, antipyretic, anti-inflammatory, and analgesic properties . They also exhibit cardiotonic, antimicrobial, and anticancer activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, the oxidation of this compound with hydrogen peroxide gives this compound N-oxide, which hydrolyzes to nicotinic acid N-oxide, a precursor to pharmaceuticals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its physical properties such as melting point, boiling point, and vapor pressure are well-documented
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor to the vitamin niacin , and its conversion involves the enzyme nitrilase
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanopyridine can be synthesized through several methods. One common method involves the ammoxidation of 3-methylpyridine. In this process, 3-methylpyridine is reacted with ammonia and oxygen at high temperatures in the presence of a catalyst to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation process mentioned above. This method is favored due to its efficiency and high yield. The reaction conditions typically involve temperatures ranging from 400 to 500 degrees Celsius and the use of catalysts such as vanadium oxide or molybdenum oxide .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopyridine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can produce 3-aminopyridine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products:
Oxidation: this compound N-oxide and nicotinic acid N-oxide.
Reduction: 3-Aminopyridine.
Substitution: Depending on the nucleophile, products can include 3-aminopyridine derivatives or 3-alkoxypyridine derivatives
Scientific Research Applications
3-Cyanopyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-Cyanopyridine can be compared with other cyanopyridine derivatives, such as 2-cyanopyridine and 4-cyanopyridine. While all these compounds share the pyridine ring and nitrile group, their positions on the ring lead to different chemical and biological properties . For example:
2-Cyanopyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-Cyanopyridine: Studied for its potential biological activities and as a building block in organic synthesis.
This compound is unique due to its specific position of the nitrile group, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHSAQLYPIAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026665 | |
Record name | 3-Pyridinecarbonitrile | |
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Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Colorless liquid; [Hawley] Off-white crystalline solid; [MSDSonline] | |
Record name | 3-Pyridinecarbonitrile | |
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Record name | 3-Cyanopyridine | |
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Boiling Point |
206.9 °C | |
Record name | 3-PYRIDINECARBONITRILE | |
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Flash Point |
87 °C | |
Record name | 3-Cyanopyridine | |
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Solubility |
Soluble in hot petroleum ether, Soluble in alcohol, ether, and benzene., In water, 1.35X10+5 mg/l @ 20 °C | |
Record name | 3-PYRIDINECARBONITRILE | |
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Density |
1.1590 @ 25 °C | |
Record name | 3-PYRIDINECARBONITRILE | |
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Vapor Pressure |
0.29 [mmHg], 0.296 mm Hg @ 25 °C | |
Record name | 3-Cyanopyridine | |
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Color/Form |
NEEDLES FROM PETROLEUM ETHER, Colorless liquid | |
CAS No. |
100-54-9 | |
Record name | 3-Cyanopyridine | |
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Record name | 3-Pyridinecarbonitrile | |
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Record name | 3-cyanopyridine | |
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Record name | 3-Pyridinecarbonitrile | |
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Record name | Nicotinonitrile | |
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Record name | 3-CYANOPYRIDINE | |
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Record name | 3-PYRIDINECARBONITRILE | |
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Melting Point |
51 °C | |
Record name | 3-PYRIDINECARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Retrosynthesis Analysis
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